6-(4-(Aminomethyl)piperidin-1-yl)-N,N-diethylpyrimidin-4-amine hydrochloride
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Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives can be synthesized through various intra- and intermolecular reactions . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of piperidine derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
Piperidines are involved in various chemical reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Hydroamination Catalysis
A study conducted by Müller, Lercher, and Nguyen Van Nhu (2003) on hydroamination catalysis compared homogeneous and heterogeneous catalysts for cyclization reactions, illustrating the potential utility of related compounds in catalytic processes. This research emphasizes the importance of such chemical structures in developing efficient, selective catalysts for organic synthesis (Müller et al., 2003).
Pharmacological Potential
Aminopyrimidines, like the compound discussed, have been identified as novel 5-HT(1A) agonists, showing moderate potency and metabolic stability, as demonstrated by Dounay et al. (2009). This suggests potential applications in designing new therapeutic agents targeting specific serotonin receptors (Dounay et al., 2009).
Synthesis of Key Intermediates
Zhang et al. (2009) described the synthesis of a key intermediate for deoxycytidine kinase inhibitors, showcasing the relevance of similar chemical structures in the synthesis of biologically active molecules. This underscores the importance of such compounds in the development of new pharmacological tools (Zhang et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Properties
IUPAC Name |
6-[4-(aminomethyl)piperidin-1-yl]-N,N-diethylpyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5.ClH/c1-3-18(4-2)13-9-14(17-11-16-13)19-7-5-12(10-15)6-8-19;/h9,11-12H,3-8,10,15H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDWQESGWBPCCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=NC(=C1)N2CCC(CC2)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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